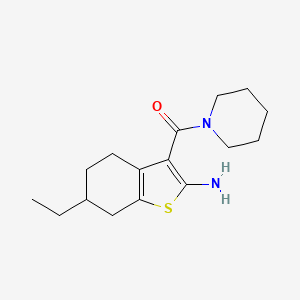

6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Description

Historical Development and Discovery

The synthesis of this compound emerged from systematic efforts to modify the tetrahydrobenzothiophene scaffold for enhanced bioactivity. Early work on tetrahydrobenzothiophenes focused on their utility as rigid, planar frameworks for central nervous system (CNS) targeting, but the incorporation of ethyl and piperidinylcarbonyl groups marked a shift toward optimizing pharmacokinetic properties.

Key milestones include:

- Scaffold Functionalization : The addition of the ethyl group at the 6-position was pioneered to modulate lipophilicity, as evidenced by comparative studies on similar compounds like 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives.

- Piperidine Integration : The piperidin-1-ylcarbonyl moiety, first reported in related structures such as 3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, was introduced to enhance binding affinity to amine-reactive biological targets.

A synthesis pathway for this compound involves cyclocondensation of ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with piperidine-1-carbonyl chloride under controlled conditions, followed by catalytic hydrogenation to saturate the benzothiophene ring.

| Synthetic Intermediate | Role in Synthesis |

|---|---|

| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | Core thiophene precursor |

| Piperidine-1-carbonyl chloride | Introduces piperidinylcarbonyl group |

| Catalytic hydrogenation | Saturates benzothiophene ring |

Position in Tetrahydrobenzothiophene Research

This compound occupies a niche in tetrahydrobenzothiophene research due to its dual functionalization:

- Structural Uniqueness : The ethyl group at C6 introduces steric effects that influence ring conformation, while the piperidinylcarbonyl group at C3 provides hydrogen-bonding capabilities. This combination is absent in simpler analogs like 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

- Comparative Activity : Studies on structurally related molecules, such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate that acylated amines at C3 improve blood-brain barrier permeability compared to carboxylic acid derivatives.

Research trends highlight its role in:

Significance in Medicinal Chemistry

The compound’s significance arises from its pharmacophore versatility:

- Targeted Modifications : The ethyl group fine-tunes metabolic stability, while the piperidinylcarbonyl group enables interactions with G-protein-coupled receptors (GPCRs) and ion channels. For example, similar structures exhibit affinity for serotonin receptors.

- Drug Likeness : With a molecular weight of 264.386 g/mol (calculated for the base structure), it adheres to Lipinski’s rule of five, favoring oral bioavailability.

| Property | Value | Implication |

|---|---|---|

| Molecular weight | 264.386 g/mol | Optimal for drug absorption |

| LogP (estimated) | 2.8 | Balanced lipophilicity |

| Hydrogen bond acceptors | 3 | Facilitates target binding |

Current investigations focus on its utility as a precursor for:

Properties

IUPAC Name |

(2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2OS/c1-2-11-6-7-12-13(10-11)20-15(17)14(12)16(19)18-8-4-3-5-9-18/h11H,2-10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLYFPWQAFJFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multi-step organic reactions. One common route includes:

-

Formation of the Benzothiophene Core:

- Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

- Example: Cyclization of 2-ethylthiophene with an appropriate electrophile under acidic conditions.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is not fully elucidated. it is believed to interact with specific molecular targets such as:

Receptors: Potential binding to neurotransmitter receptors, influencing signal transduction pathways.

Enzymes: Possible inhibition or activation of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the tetrahydrobenzothiophene core. Below is a detailed comparison based on available evidence:

6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

- CAS No.: 1416013-52-9

- Key Difference : Replacement of the piperidine ring with a morpholine ring in the carbonyl group.

- Morpholine derivatives are often explored for improved pharmacokinetic profiles in drug discovery .

- Availability : Actively marketed by Pharmint for medicinal purposes, suggesting higher commercial viability than the piperidine variant .

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- CAS No.: 4651-91-6

- Key Difference : Replacement of the piperidin-1-ylcarbonyl group with a carbonitrile (-CN) moiety.

- Implications: The electron-withdrawing nitrile group may enhance electrophilic reactivity, making this compound suitable for further functionalization.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Examples : Derivatives with varying alkyl chains (e.g., propionate, butyrate) .

- Key Difference : A fully substituted piperidine ring with esterified side chains.

Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Piperidine vs. Morpholine Substituents : The piperidine variant may exhibit stronger lipophilicity, favoring blood-brain barrier penetration, while the morpholine analog’s polarity could enhance aqueous solubility—a critical factor in oral bioavailability .

- Synthetic Utility : The carbonitrile analog (4651-91-6) serves as a versatile intermediate for further derivatization, highlighting the importance of the benzothiophene core in modular drug design .

Biological Activity

6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine (CAS No. 590351-61-4) is a compound with potential biological activity that has garnered attention in pharmacological research. Its molecular formula is , and it has a molecular weight of approximately 292.44 g/mol. This compound is characterized by a unique structure that includes a benzothienyl moiety and a piperidinyl carbonyl group, which may contribute to its biological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit various pharmacological activities. For instance:

- Vasorelaxant Activity : Some related compounds have demonstrated vasorelaxant effects and heart-rate-reducing activity, suggesting potential applications in cardiovascular therapies .

- CNS Activity : Compounds with similar structures have been reported to exhibit central nervous system (CNS) depressant and stimulant activities . This suggests that this compound could influence CNS functions.

The specific mechanisms through which this compound exerts its effects are not fully elucidated. However, the involvement of nitric oxide (NO) production has been noted in related compounds, which plays a crucial role in mediating various physiological responses including inflammation and vascular regulation .

Case Studies and Experimental Data

Research studies have synthesized various derivatives of benzothienyl amines to evaluate their biological activities. For example:

- Synthesis and Testing : A series of synthesized benzothienyl derivatives underwent testing for their vasorelaxant properties and bradycardic effects in vitro. Most exhibited significant activity, indicating the potential for therapeutic applications in managing hypertension or cardiac conditions .

- Pharmacological Evaluation : In pharmacological evaluations involving animal models, compounds structurally related to this compound showed varying degrees of CNS activity—both depressant and stimulant effects were noted depending on the specific structural modifications made to the molecules .

Comparative Activity Table

Scientific Research Applications

Therapeutic Applications

The compound is primarily studied for its potential therapeutic effects. Below are some notable applications:

Antidepressant Activity

Research indicates that derivatives of benzothienylamines may exhibit antidepressant-like effects. The structural similarity of 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine to known antidepressants suggests it could act on neurotransmitter systems involved in mood regulation.

Anxiolytic Properties

Studies have explored the anxiolytic properties of similar compounds within the benzothienylamine class. Given its chemical structure, this compound may interact with GABA receptors or serotonin pathways, potentially providing relief from anxiety disorders.

Neuroprotective Effects

Preliminary studies suggest that compounds with a benzothiophene moiety may offer neuroprotective benefits. The ability to modulate oxidative stress and inflammation could make this compound a candidate for treating neurodegenerative diseases.

Research Findings and Case Studies

A review of recent literature reveals several case studies and findings related to the applications of this compound:

Table: Summary of Research Findings

Q & A

Basic Question: What are the key synthetic pathways for 6-Ethyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine?

Methodological Answer:

The synthesis typically involves constructing the tetrahydrobenzothiophene core via cyclization of substituted thiophene precursors. For example:

- Step 1 : Ethylation at position 6 via alkylation of a pre-formed tetrahydrobenzothiophene intermediate using ethyl halides in the presence of a base like NaH .

- Step 2 : Introduction of the piperidin-1-ylcarbonyl group at position 3 through coupling reactions (e.g., carbodiimide-mediated amidation) between a carboxylic acid derivative and piperidine .

- Step 3 : Amine functionalization at position 2 via reductive amination or nucleophilic substitution, ensuring regioselectivity by protecting/deprotecting reactive sites.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Contradictions may arise from polymorphic forms or residual solvents. To address this:

- Analytical Approach : Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues .

- Solubility Testing : Use standardized protocols (e.g., shake-flask method) across solvents (e.g., DMSO, ethanol, hexane) under controlled humidity/temperature.

- Data Normalization : Account for ionization effects using pH-solubility profiling and Hansen solubility parameters to correlate solvent polarity .

Example : If solubility in DMSO conflicts with literature, verify compound stability via LC-MS to rule out degradation.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm) and amine N-H bend (~1600 cm).

- Mass Spectrometry (MS) : Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Question: How to design an in vitro assay to evaluate its potential as a CNS-targeting agent?

Methodological Answer:

- Target Selection : Prioritize receptors common in piperidine-based drugs (e.g., σ receptors, dopamine D) .

- Assay Design :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-spiperone for D) and measure IC values.

- Functional Assays : Monitor cAMP levels in transfected HEK293 cells expressing target receptors.

- Controls : Include known agonists/antagonists (e.g., haloperidol for D) and assess cytotoxicity via MTT assays .

Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate K values and compare with lead compounds.

Basic Question: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation/hydrolysis.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Handling : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .

Advanced Question: How to computationally model the compound’s interaction with a target protein?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to predict binding poses. Prepare the protein (PDB ID) by removing water molecules and adding hydrogens.

- Molecular Dynamics (MD) : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity. Validate with experimental IC data .

Basic Question: How to address low yields during the final amidation step?

Methodological Answer:

- Reaction Optimization :

- Use coupling agents like HATU or EDC/HOBt in anhydrous DMF.

- Adjust stoichiometry (1.2–1.5 equivalents of piperidine) and monitor via TLC.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Troubleshooting : If byproducts persist, characterize via LC-MS and redesign protecting groups for reactive amines.

Advanced Question: What strategies mitigate off-target effects in animal studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.